Capromorelin

描述

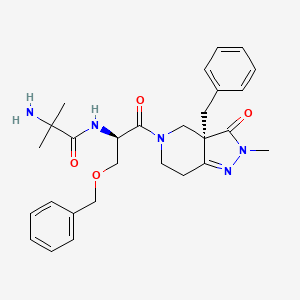

Structure

3D Structure

属性

IUPAC Name |

N-[(2R)-1-[(3aR)-3a-benzyl-2-methyl-3-oxo-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]-1-oxo-3-phenylmethoxypropan-2-yl]-2-amino-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35N5O4/c1-27(2,29)25(35)30-22(18-37-17-21-12-8-5-9-13-21)24(34)33-15-14-23-28(19-33,26(36)32(3)31-23)16-20-10-6-4-7-11-20/h4-13,22H,14-19,29H2,1-3H3,(H,30,35)/t22-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVLLHLWBPNCVNR-SKCUWOTOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NC(COCC1=CC=CC=C1)C(=O)N2CCC3=NN(C(=O)C3(C2)CC4=CC=CC=C4)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C(=O)N[C@H](COCC1=CC=CC=C1)C(=O)N2CCC3=NN(C(=O)[C@@]3(C2)CC4=CC=CC=C4)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5057886 | |

| Record name | Capromorelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193273-66-4 | |

| Record name | Capromorelin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=193273-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Capromorelin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193273664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Capromorelin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15205 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Capromorelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CAPROMORELIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0MQ44VUN84 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Capromorelin mechanism of action in canines

An In-depth Technical Guide on the Core Mechanism of Action of Capromorelin in Canines

Executive Summary

This compound is a potent, orally active small-molecule ghrelin receptor agonist that functions as a growth hormone secretagogue (GHS).[1][2] In canines, it is FDA-approved for the stimulation of appetite.[1][3] Its mechanism of action is centered on mimicking the endogenous hormone ghrelin, binding to and activating the growth hormone secretagogue receptor type 1a (GHS-R1a).[4] This activation occurs at key locations in the central nervous system, namely the hypothalamus and the pituitary gland, initiating a dual pathway that results in robust appetite stimulation and a significant increase in growth hormone (GH) secretion. The subsequent elevation of Insulin-like Growth Factor 1 (IGF-1) contributes to an anabolic state, promoting increases in body weight and potentially lean muscle mass. This document provides a detailed overview of the molecular interactions, signaling cascades, and physiological outcomes of this compound administration in canines.

Core Mechanism of Action: Ghrelin Receptor Agonism

The primary action of this compound is to serve as a mimetic of ghrelin, the body's natural "hunger hormone." Ghrelin's effects are mediated by the GHS-R1a, a G-protein-coupled receptor (GPCR) found in high concentrations in the brain. This compound binds selectively to this receptor, triggering downstream intracellular signaling.

-

Appetite Stimulation: In the hypothalamus, particularly the arcuate nucleus, activation of GHS-R1a by this compound stimulates orexigenic (appetite-stimulating) neurons. This action directly generates the sensation of hunger and motivates food-seeking behavior.

-

Growth Hormone Secretion: In the anterior pituitary gland, this compound binding to GHS-R1a on somatotroph cells stimulates the synthesis and pulsatile release of growth hormone (GH). This, in turn, stimulates the liver to produce and release IGF-1, a key hormone involved in growth and anabolic processes.

Signaling Pathway

Upon binding of this compound to the GHS-R1a, the receptor undergoes a conformational change, activating its associated heterotrimeric G-protein. The canonical and most dominant pathway for GHS-R1a signaling involves coupling to the Gαq/11 subunit.

The Gαq/11 Signaling Cascade:

-

Activation of Phospholipase C (PLC): The activated Gαq/11 subunit stimulates the membrane-bound enzyme Phospholipase C.

-

Hydrolysis of PIP2: PLC catalyzes the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.

-

Activation of Protein Kinase C (PKC): DAG remains in the cell membrane and, along with the increased intracellular Ca2+, activates Protein Kinase C.

-

Physiological Response: The combined effects of elevated intracellular calcium and activated PKC in pituitary somatotrophs lead to the exocytosis of vesicles containing GH. In hypothalamic neurons, this cascade modulates ion channel activity and neurotransmitter release, ultimately increasing appetite.

Quantitative Data Summary

The clinical effects of this compound in canines have been quantified in several key studies. The data below summarizes its pharmacokinetic profile, efficacy in healthy and inappetent dogs, and its impact on key hormones.

Table 1: Pharmacokinetic Parameters of Oral this compound in Canines

| Parameter | Value | Source |

| Recommended Dose | 3 mg/kg, once daily | |

| Time to Max Concentration (Tmax) | ~0.83 hours | |

| Serum Half-life (T½) | ~1.2 hours | |

| Oral Bioavailability (F) | ~44% | |

| Primary Metabolism | Hepatic (Phase 1) | |

| Excretion | 62% Feces, 37% Urine |

Table 2: Efficacy of this compound in Canine Studies

| Study Population | Duration | Key Findings | P-value | Source |

| Healthy Beagle Dogs | 4 Days | Food Consumption: +60.55% vs. -11.15% (Placebo)Body Weight: +5.96% vs. +0.05% (Placebo) | <0.001 | |

| Healthy Beagle Dogs | 7 Days | Food Consumption: +36% to +58% (Dose-dependent)Body Weight: +3.8% to +4.5% (Dose-dependent) | Significant | |

| Inappetent Client-Owned Dogs | 4 Days | Treatment Success (Improved Appetite): 68.6% vs. 44.6% (Placebo)Body Weight: +1.8% vs. +0.1% (Placebo) | <0.01 |

Table 3: Hormonal Effects of this compound in Canines

| Hormone | Effect | Duration of Effect | Source |

| Growth Hormone (GH) | Significant increase post-dose | Returns to baseline by 8 hours; effect attenuates with daily dosing | |

| Insulin-like Growth Factor 1 (IGF-1) | Sustained increase (~60-70% higher than placebo) | Remains elevated throughout 7-day treatment period | |

| Cortisol | Transient increase post-dose | Returns to baseline by 8 hours; effect attenuates with daily dosing |

Key Experimental Methodologies

The efficacy and safety of this compound have been established through rigorous, controlled studies. Below are summaries of the typical protocols employed.

Protocol: Clinical Field Study in Inappetent Dogs

This protocol is based on the pivotal study by Zollers et al. (2016), which evaluated this compound in a real-world setting.

-

Objective: To evaluate the effectiveness and safety of this compound for appetite stimulation in client-owned dogs with inappetence.

-

Study Design: Prospective, randomized, masked, placebo-controlled, multi-center field study.

-

Subjects: Client-owned dogs of any breed, age, or sex with a history of reduced appetite for at least two days prior to enrollment. A total of 244 dogs were enrolled for safety evaluation, with 177 included in the effectiveness analysis.

-

Procedure:

-

Enrollment & Baseline (Day 0): Dogs undergo a physical examination and blood collection for clinical pathology. The owner completes a baseline evaluation of the dog's appetite using a validated questionnaire. The dog is weighed.

-

Randomization: Dogs are randomly assigned in a 2:1 ratio to receive either this compound (n=121) or a matched placebo (n=56).

-

Treatment Administration: Owners administer the assigned oral solution once daily at a dose of 3 mg/kg for 4 days. The placebo is a flavored solution matched to the active drug.

-

Data Collection: Owners maintain a daily diary to record dose administration and any adverse events.

-

Follow-up (Day 3 ± 1): The owner completes the same appetite evaluation questionnaire. The dog is weighed again, and any adverse events are recorded by veterinary staff.

-

-

Primary Endpoint: Treatment success, defined as a pre-specified improvement in the owner's appetite assessment score at Day 3 compared to Day 0.

-

Secondary Endpoint: Percent change in body weight from Day 0 to Day 3.

Protocol: Hormone Measurement Assay

Measuring pulsatile hormones like GH in canines requires specific protocols to ensure accuracy.

-

Objective: To quantify serum concentrations of Growth Hormone (GH) and Insulin-like Growth Factor 1 (IGF-1) following this compound administration.

-

Sample Collection:

-

Blood samples are collected from a cephalic or jugular vein into serum separator tubes.

-

A baseline (pre-dose) sample is collected.

-

Following oral administration of this compound or placebo, serial blood samples are collected at specific time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose) to capture the hormone response curve.

-

-

Sample Processing:

-

Whole blood is allowed to clot at room temperature.

-

Samples are centrifuged to separate the serum.

-

Serum is immediately transferred to cryovials and frozen at -20°C or lower until analysis to prevent hormone degradation.

-

-

Assay Method:

-

GH Measurement: Due to the lack of a commercial canine-specific GH assay, a common method is to use a validated radioimmunoassay (RIA) or a rat/mouse enzyme-linked immunosorbent assay (ELISA) kit that has demonstrated cross-reactivity with canine GH. Recombinant porcine GH, which is identical to canine GH, is often used to create the standard curve.

-

IGF-1 Measurement: A human IGF-1 ELISA kit is typically used after an acid-dissociation step to separate IGF-1 from its binding proteins (IGFBPs), which would otherwise interfere with the assay.

-

The assay is performed according to the manufacturer's instructions. A standard curve is generated, and the optical density of the unknown samples is used to calculate the final hormone concentration (e.g., in ng/mL).

-

Conclusion

This compound's mechanism of action in canines is a well-defined, dual-pronged process rooted in its function as a ghrelin mimetic. By activating the GHS-R1a in the hypothalamus and pituitary, it potently stimulates appetite and triggers a significant release of GH and a sustained increase in IGF-1. This targeted pharmacological action translates into clinically significant increases in food consumption and body weight, providing a reliable therapeutic option for managing inappetence in dogs. The quantitative data from robust clinical and laboratory studies underscore its efficacy and safety profile, making it a valuable tool in veterinary medicine.

References

Capromorelin: A Technical Guide to a Potent Ghrelin Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Capromorelin is a potent, orally active, small-molecule ghrelin receptor agonist, also known as a growth hormone secretagogue (GHS). By mimicking the action of endogenous ghrelin, this compound stimulates the growth hormone secretagogue receptor type 1a (GHSR-1a), leading to a cascade of physiological effects, most notably appetite stimulation and the release of growth hormone. This technical guide provides an in-depth overview of this compound's mechanism of action, downstream signaling pathways, and a summary of key preclinical and clinical findings. Detailed experimental methodologies for pivotal assays are provided to facilitate further research and development in this area.

Introduction

Ghrelin, a peptide hormone predominantly produced by gastric endocrine cells, is the endogenous ligand for the GHSR-1a and plays a critical role in regulating energy homeostasis. Its discovery spurred the development of synthetic agonists like this compound (formerly CP-424,391) to harness its therapeutic potential.[1] this compound has been approved for veterinary use in dogs (ENTYCE®) and cats (Elura®) to stimulate appetite and manage weight loss, respectively.[2] Its efficacy and safety profile make it a subject of continued interest for potential human therapeutic applications, particularly in conditions associated with anorexia and cachexia.[3]

Mechanism of Action

This compound exerts its effects by selectively binding to and activating the GHSR-1a, a G protein-coupled receptor (GPCR).[1] This receptor is highly expressed in the anterior pituitary and hypothalamus, regions of the brain integral to the regulation of appetite and growth hormone (GH) secretion.[3]

Central Effects on Appetite

In the hypothalamus, particularly the arcuate nucleus, this compound's activation of GHSR-1a stimulates orexigenic (appetite-stimulating) neurons. This leads to an increased expression and release of neuropeptide Y (NPY) and agouti-related peptide (AgRP), potent appetite stimulants. Concurrently, it is understood to inhibit anorexigenic (appetite-suppressing) pro-opiomelanocortin (POMC) neurons. This dual action on hypothalamic appetite-regulating pathways results in a powerful orexigenic effect.

Endocrine Effects on Growth Hormone Secretion

Binding of this compound to GHSR-1a in the anterior pituitary gland directly stimulates the release of GH. This, in turn, stimulates the liver to produce and secrete insulin-like growth factor 1 (IGF-1), a key mediator of growth and anabolic processes. The sustained elevation of IGF-1 contributes to increases in lean body mass.

Signaling Pathways

Activation of the GHSR-1a by this compound initiates a complex network of intracellular signaling cascades. The primary and most well-characterized pathway involves the Gαq/11 protein, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a key step in GH secretion. GHSR-1a can also couple to other G proteins, including Gαi/o and Gαs, and activate the β-arrestin pathway, highlighting the complexity of its signaling potential.

Quantitative Data Summary

The following tables summarize key in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Species/System | Value | Reference(s) |

| EC50 (GH Release) | Primary Rat Pituitary Cells | 3 nM | |

| EC50 (hGHSR-1a) | Recombinant System (Comp. 4b) | 0.49 nM | |

| Binding Affinity (Ki) | Human GHSR-1a | Data not publicly available | - |

Note: Compound 4b is a derivative of this compound.

Table 2: In Vivo Efficacy of this compound in Canines (Appetite Stimulation)

| Study Population | Dose | Duration | Primary Outcome | Result | Reference(s) |

| Client-owned dogs with inappetence (n=177) | 3 mg/kg, PO, once daily | 4 days | Owner-assessed appetite improvement | 68.6% success (vs. 44.6% placebo, P=.008) | |

| Client-owned dogs with inappetence (n=177) | 3 mg/kg, PO, once daily | 4 days | Mean body weight change | +1.8% (vs. +0.1% placebo, P < .001) |

Table 3: Pharmacokinetic Parameters of this compound in Canines

| Parameter | Value | Reference(s) |

| Oral Bioavailability | ~44% | |

| Half-life (t1/2) | 1.2 hours |

Table 4: Common Adverse Events of this compound in Canines (>2% incidence)

| Adverse Event | Percentage of Dogs (n=244) | Reference(s) |

| Diarrhea | 7.0% | |

| Vomiting | 6.4% | |

| Polydipsia (Increased Thirst) | 4.1% | |

| Hypersalivation | 2.3% |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of data.

In Vitro Growth Hormone Release Assay

This assay quantifies the ability of this compound to stimulate GH secretion from primary pituitary cells.

-

Cell Preparation: Anterior pituitaries are harvested from rats. The tissue is enzymatically dissociated to create a single-cell suspension. Cells are plated in culture wells and allowed to adhere for a period (e.g., 6-12 hours) to recover functionality.

-

Assay Procedure:

-

Culture medium is replaced with a buffer solution.

-

Cells are incubated with varying concentrations of this compound (e.g., from 1 pM to 1 µM) or a vehicle control for a defined period.

-

The supernatant is collected to measure the amount of GH released.

-

GH concentration in the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

-

-

Data Analysis: The concentration-response curve is plotted, and the EC50 value, the concentration of this compound that elicits 50% of the maximal GH release, is calculated using non-linear regression.

Clinical Trial for Appetite Stimulation in Dogs

This protocol outlines a typical randomized, masked, placebo-controlled clinical study to evaluate this compound's efficacy in client-owned dogs with reduced appetite.

-

Study Population: Client-owned dogs with a history of inappetence for at least two days.

-

Study Design:

-

Randomization: Dogs are randomly assigned to receive either this compound oral solution (3 mg/kg) or a matching placebo solution, administered once daily by the owner.

-

Masking: Both the investigators and the dog owners are blinded to the treatment allocation.

-

Duration: The treatment period is typically short, for example, 4 consecutive days.

-

-

Efficacy Assessment:

-

Owner Appetite Assessment (OAA): The primary efficacy endpoint is an owner-completed questionnaire at baseline (Day 0) and at the end of the study (e.g., Day 3 ± 1). The OAA consists of questions rating the dog's appetite on a scale (e.g., 1 for worst to 5 for best).

-

Body Weight: Body weight is measured at the beginning and end of the study.

-

-

Safety Assessment: Safety is monitored through physical examinations, clinical pathology (blood and urine analysis), and the recording of any adverse events reported by the owners.

-

Data Analysis: The success rate of appetite improvement (defined as a predetermined increase in the OAA score) is compared between the this compound and placebo groups using appropriate statistical tests (e.g., Chi-squared test). Changes in body weight are also compared.

Safety and Toxicology Protocols

A battery of non-clinical safety studies is conducted to characterize the toxicological profile of this compound, typically under Good Laboratory Practice (GLP) conditions.

-

Single and Repeat-Dose Toxicity: Studies are conducted in both rodent and non-rodent species (e.g., rats and dogs) to determine the acute toxicity (single dose) and the effects of repeated administration over various durations (e.g., 14 days, 91 days, 1 year). These studies involve daily oral administration of this compound at multiple dose levels, including a vehicle control. Endpoints include clinical observations, body weight, food consumption, clinical pathology, and comprehensive histopathological examination of tissues.

-

Genetic Toxicology:

-

Ames Test (Bacterial Reverse Mutation Assay): This in vitro test assesses the potential of this compound and its metabolites to induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli. The bacteria are exposed to the test compound with and without a metabolic activation system (S9 fraction from rat liver) and plated on a minimal medium. A positive result is indicated by a significant increase in the number of revertant colonies compared to the control.

-

-

Cardiovascular Safety (hERG Assay):

-

In Vitro hERG Assay: This assay evaluates the potential of this compound to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is critical for cardiac repolarization. Inhibition of this channel can lead to QT interval prolongation and potentially fatal arrhythmias. The "gold standard" method is the manual patch-clamp technique performed on mammalian cells (e.g., HEK293 or CHO cells) stably expressing the hERG channel. The cells are exposed to a range of this compound concentrations, and the effect on the hERG current is measured to determine an IC50 value.

-

Conclusion

This compound is a well-characterized ghrelin receptor agonist with a clear mechanism of action and demonstrated efficacy in stimulating appetite and promoting weight gain in multiple species. Its primary action is mediated through the activation of GHSR-1a in the hypothalamus and pituitary, leading to both central orexigenic effects and peripheral anabolic effects via the GH/IGF-1 axis. The quantitative data from preclinical and clinical studies support its potent biological activity. The provided experimental protocols offer a framework for the key assays required to evaluate novel ghrelin receptor agonists. Further research into this compound and similar compounds holds promise for addressing conditions of inappetence and wasting diseases in both veterinary and human medicine.

References

Preclinical Development of Capromorelin: A Technical Guide

Introduction

Capromorelin, initially designated CP-424,391, is a potent, orally active small-molecule ghrelin receptor agonist (GRA) that functions as a growth hormone secretagogue (GHS).[1][2] It was discovered by Pfizer in the late 1990s during a program to develop mimics of the endogenous "hunger hormone," ghrelin.[1] this compound selectively binds to and activates the growth hormone secretagogue receptor type 1a (GHSR-1a), which is found in areas of the brain, such as the hypothalamus, that are associated with appetite regulation.[3][4] This activation leads to the stimulation of appetite, increased food intake, and the release of Growth Hormone (GH), which in turn increases levels of Insulin-like Growth Factor 1 (IGF-1).

Its robust preclinical profile demonstrating efficacy in appetite stimulation and a favorable safety margin led to its development for veterinary medicine. It has received FDA approval for appetite stimulation in dogs under the trade name ENTYCE® (May 2016) and for the management of weight loss in cats with chronic kidney disease as Elura® (October 2020). This document provides a comprehensive technical overview of the preclinical data that underpinned the development of this compound.

Mechanism of Action

This compound mimics the physiological actions of ghrelin. Ghrelin is a key peptide hormone, secreted by the stomach, that regulates appetite and energy homeostasis. This compound acts as a selective agonist at the GHSR-1a, a G protein-coupled receptor (GPCR) predominantly expressed in the hypothalamus and pituitary gland.

Upon binding, this compound activates downstream intracellular signaling pathways. The GHSR-1a couples to the Gαq/11 subunit, activating phospholipase C (PLC). This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This cascade ultimately results in the stimulation of GH release from the pituitary and the orexigenic (appetite-stimulating) effects in the hypothalamus. One study also notes a downstream pathway involving the protein kinase A (PKA) cascade, leading to the phosphorylation of AMP-activated protein kinase (AMPK).

References

The Discovery of Capromorelin: A Technical Guide to a Potent Growth Hormone Secretagogue

For Researchers, Scientists, and Drug Development Professionals

Abstract

Capromorelin (CP-424,391) is a potent, orally active, small molecule growth hormone secretagogue (GHS) that acts as an agonist for the ghrelin receptor (GHSR-1a). Its discovery marked a significant advancement in the pursuit of therapeutic agents capable of stimulating the growth hormone (GH)/insulin-like growth factor 1 (IGF-1) axis. This technical guide provides an in-depth overview of the discovery of this compound, detailing its mechanism of action, key experimental protocols for its characterization, and a compilation of its pharmacological data. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the fields of endocrinology, pharmacology, and drug development.

Introduction

The pulsatile release of growth hormone (GH) from the anterior pituitary is a critical physiological process that regulates growth, metabolism, and body composition. The discovery of ghrelin, the endogenous ligand for the growth hormone secretagogue receptor (GHSR-1a), unveiled a key pathway in the regulation of GH secretion and energy homeostasis. This led to the development of a class of synthetic molecules known as growth hormone secretagogues (GHSs), designed to mimic the actions of ghrelin.

This compound, a pyrazolinone-piperidine dipeptide derivative, emerged from a dedicated research program at Pfizer aimed at identifying orally bioavailable GHSs.[1] It has since been approved for veterinary use to stimulate appetite in dogs and manage weight loss in cats with chronic kidney disease, demonstrating its clinical utility.[2] This guide delves into the foundational science behind the discovery and characterization of this compound.

Mechanism of Action

This compound exerts its biological effects by acting as a selective agonist of the GHSR-1a, a G protein-coupled receptor predominantly expressed in the hypothalamus and pituitary gland. By binding to this receptor, this compound mimics the action of ghrelin, initiating a cascade of intracellular signaling events that culminate in the release of GH.[3]

Signaling Pathway

Upon binding of this compound to the GHSR-1a, the receptor undergoes a conformational change, leading to the activation of downstream signaling pathways. The primary pathway involves the coupling to Gαq/11 proteins, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular calcium levels are a key trigger for the exocytosis of GH-containing vesicles from somatotroph cells in the pituitary gland.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Species | Value | Reference |

| Ki (hGHSR-1a) | Human | 7 nM | [1] |

| EC50 (GH release) | Rat (pituitary cells) | 3 nM | [1] |

Table 2: In Vivo Efficacy of this compound

| Parameter | Species | Dose | Effect | Reference |

| ED50 (GH release) | Rat (anesthetized) | < 0.05 mg/kg (IV) | Increased plasma GH levels | |

| Appetite Stimulation | Dog | 3 mg/kg (oral, daily) | 60% increase in food consumption over 4 days | |

| Body Weight | Dog | 3 mg/kg (oral, daily) | 1.8% increase over 4 days |

Table 3: Pharmacokinetic Properties of this compound

| Parameter | Species | Value | Reference |

| Oral Bioavailability (F) | Rat | 65% | |

| Oral Bioavailability (F) | Dog | 44% |

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the discovery and characterization of this compound.

Synthesis of this compound

This compound is a pyrazolinone-piperidine dipeptide. The synthesis involves the coupling of a dipeptide fragment with a pyrazolopyridine moiety. The intermediate dipeptide, N-Boc-α-methylalanine coupled with O-benzyl-D-serine, is prepared through standard peptide coupling techniques. The pyrazolopyridine core is synthesized from methyl 4-oxopiperidine-3-carboxylate, which undergoes protection, alkylation with benzyl bromide, and subsequent cyclization with methylhydrazine. The final step involves the coupling of the dipeptide and the pyrazolopyridine, followed by deprotection to yield this compound.

References

Capromorelin's Role in Stimulating Insulin-like Growth Factor 1 (IGF-1): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Capromorelin is a potent, orally active small molecule that functions as a ghrelin receptor agonist, also known as a growth hormone secretagogue (GHS).[1][2] By mimicking the action of endogenous ghrelin, this compound stimulates the secretion of growth hormone (GH) from the pituitary gland.[3][4] This surge in GH subsequently leads to the production and release of Insulin-like Growth Factor 1 (IGF-1), primarily from the liver.[1] This guide provides a comprehensive technical overview of the mechanisms, quantitative effects, and experimental methodologies related to this compound's stimulation of IGF-1, drawing from key preclinical and clinical studies.

Mechanism of Action: The GH-IGF-1 Axis Stimulation

This compound exerts its effects by binding to and activating the growth hormone secretagogue receptor type 1a (GHS-R1a), a G protein-coupled receptor found in the hypothalamus and pituitary gland. This interaction initiates a signaling cascade that results in the pulsatile release of GH. The released GH then travels to the liver and other peripheral tissues, where it stimulates the synthesis and secretion of IGF-1. IGF-1, in turn, mediates many of the anabolic and growth-promoting effects of GH. It also participates in a negative feedback loop, regulating GH secretion from the pituitary.

Signaling Pathway Diagram

Caption: Signaling pathway of this compound leading to IGF-1 production.

Quantitative Data on IGF-1 Stimulation

Multiple studies have quantified the increase in IGF-1 levels following this compound administration across different species and dosing regimens.

Table 1: IGF-1 Response to this compound in Canines

| Study Subject | This compound Dose | Duration of Treatment | Key IGF-1 Findings | Reference |

| Healthy Beagle Dogs | 3 mg/kg, once daily | 7 days | Sustained increase in IGF-1 levels, approximately 60-70% higher than placebo 4-8 hours post-dosing. | |

| Healthy Beagle Dogs | 3.0 mg/kg SID, 4.5 mg/kg SID, or 3.0 mg/kg BID | 7 days | IGF-1 concentrations increased on Day 1 and remained elevated through Day 7. | |

| Healthy Beagle Dogs | 0.3, 7, or 40 mg/kg, once daily | 12 months | Mildly increased IGF-1 levels were observed in this compound-treated dogs. |

Table 2: IGF-1 Response to this compound in Felines

| Study Subject | This compound Dose | Duration of Treatment | Key IGF-1 Findings | Reference |

| Laboratory Cats | 1-3 mg/kg | 21 days | A sustained increase in IGF-1 was measured. | |

| Laboratory Cats | 6 mg/kg | 91 days | Increased GH and IGF-1 levels as compared to placebo. | |

| Laboratory Cats | 1, 2, or 3 mg/kg | 21 days | By Day 14, there was a sustained elevation in IGF-1 due to repeated daily treatment. |

Table 3: IGF-1 Response to this compound in Humans

| Study Subject | This compound Dose | Duration of Treatment | Key IGF-1 Findings | Reference |

| Older adults with mild functional limitations | Varied (dose-related) | 6 months | A sustained dose-related rise in IGF-1 concentrations occurred in all active treatment groups. Serum IGF-1 levels rose approximately 1.5-fold overall. |

Experimental Protocols

The following sections detail the methodologies employed in key studies investigating this compound's effect on IGF-1.

Canine Study Protocol (Adapted from Zollers et al., 2017)

-

Subjects: Healthy adult Beagle dogs.

-

Study Design: Randomized, placebo-controlled study.

-

Groups:

-

Placebo (vehicle control) administered twice daily (BID).

-

This compound at 3.0 mg/kg administered once daily (SID).

-

This compound at 4.5 mg/kg administered once daily (SID).

-

This compound at 3.0 mg/kg administered twice daily (BID).

-

-

Treatment Duration: 7 consecutive days.

-

Sample Collection: Blood samples were collected at specified intervals on days 1, 4, 7, and 9 for measurement of serum concentrations of GH and IGF-1.

-

Assay Methods: Serum IGF-1 concentrations were determined using a commercial assay kit validated for canine IGF-1.

-

Endpoints: The primary endpoints included changes in food consumption, body weight, and serum concentrations of GH and IGF-1.

Feline Study Protocol (Adapted from Wofford et al., 2017 & Zollers et al., 2015)

-

Subjects: Healthy laboratory cats.

-

Study Design: Randomized, placebo-controlled study.

-

Groups:

-

Placebo (vehicle control).

-

This compound at varying doses (e.g., 1, 2, 3, or 6 mg/kg) administered orally once daily.

-

-

Treatment Duration: Ranged from 21 to 91 days depending on the study.

-

Sample Collection: Blood samples were collected for serum processing to measure IGF-1 levels at baseline and at various time points post-dosing (e.g., 8 hours post-dose on days 1, 14, and 21).

-

Endpoints: Evaluation of food consumption, body weight, and serum IGF-1 levels.

Human Clinical Trial Protocol (Adapted from White et al., 2009)

-

Subjects: Older adults with mild functional limitations.

-

Study Design: Randomized, placebo-controlled trial.

-

Groups: Placebo and various active this compound dosing groups.

-

Treatment Duration: 6 to 12 months.

-

Sample Collection: Blood was collected in the morning after an overnight fast for determinations of IGF-I and GH.

-

Assay Methods: Serum IGF-I concentrations were measured. Insulin sensitivity indices (QUICKI and HOMA) were also calculated.

-

Endpoints: Changes in body weight, lean body mass, physical function (tandem walk, stair climb), and serum IGF-I concentrations.

Experimental Workflow Diagram

Caption: Generalized workflow for studies on this compound's effects.

Discussion and Clinical Implications

The consistent and sustained elevation of IGF-1 levels following this compound administration underscores its potential therapeutic applications beyond appetite stimulation. The anabolic effects associated with increased IGF-1, such as the promotion of lean muscle mass, make this compound a candidate for managing conditions characterized by cachexia and frailty. In veterinary medicine, this compound (marketed as ENTYCE® for dogs and ELURA® for cats) is utilized for appetite stimulation and managing weight loss, with its impact on the GH-IGF-1 axis being a key component of its broader physiological effects. For drug development professionals, the dose-dependent relationship between this compound and IGF-1 provides a clear biomarker for assessing pharmacodynamic activity and optimizing dosing strategies in future clinical investigations.

Conclusion

This compound effectively stimulates the GH-IGF-1 axis by acting as a ghrelin receptor agonist. This mechanism leads to a quantifiable and sustained increase in serum IGF-1 levels, as demonstrated in a variety of preclinical and clinical models. The data and protocols summarized in this guide provide a foundational understanding for researchers and scientists working to further elucidate the therapeutic potential of this compound and other ghrelin mimetics.

References

- 1. This compound: a ghrelin receptor agonist and novel therapy for stimulation of appetite in dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound oral solution (ENTYCE®) increases food consumption and body weight when administered for 4 consecutive days to healthy adult Beagle dogs in a randomized, masked, placebo controlled study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. This compound: a ghrelin receptor agonist and novel therapy for stimulation of appetite in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Physiological Effects of Ghrelin Receptor Agonists: A Technical Guide to Capromorelin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the physiological effects of ghrelin receptor agonists, with a primary focus on Capromorelin. Ghrelin, the "hunger hormone," and its receptor, the growth hormone secretagogue receptor (GHSR-1a), are pivotal in regulating appetite, energy balance, and growth hormone secretion. This compound, a potent and selective ghrelin receptor agonist, has emerged as a significant therapeutic agent, particularly in veterinary medicine for appetite stimulation. This document details the mechanism of action of this compound, presents key quantitative data on its pharmacological properties, outlines detailed experimental protocols for its evaluation, and visualizes the complex signaling pathways and experimental workflows involved in its study.

Introduction to the Ghrelin System and this compound

The discovery of ghrelin and its receptor has unveiled a complex and critical physiological system. Ghrelin, a 28-amino acid peptide predominantly produced by the stomach, is the endogenous ligand for the GHSR-1a. This G protein-coupled receptor is highly expressed in the hypothalamus and pituitary gland, central hubs for metabolic and endocrine control. The ghrelin system is implicated in a multitude of physiological processes, including the stimulation of appetite and food intake, the release of growth hormone (GH), and the regulation of glucose and lipid metabolism.

This compound is a small molecule, non-peptidyl ghrelin receptor agonist that mimics the orexigenic (appetite-stimulating) and GH-releasing effects of endogenous ghrelin. Its oral bioavailability and potent activity have led to its successful development and approval for stimulating appetite in dogs and managing weight loss in cats with chronic kidney disease.

Mechanism of Action

This compound exerts its physiological effects by binding to and activating the GHSR-1a. This activation triggers a cascade of intracellular signaling events that mediate its diverse actions.

Central Effects on Appetite Regulation

In the hypothalamus, this compound stimulates neurons in the arcuate nucleus, leading to an increase in the expression and release of orexigenic neuropeptides, namely Neuropeptide Y (NPY) and Agouti-related peptide (AgRP). These neuropeptides, in turn, signal to other brain regions to promote the sensation of hunger and drive food-seeking behavior.

Endocrine Effects on Growth Hormone Secretion

Binding of this compound to GHSR-1a in the anterior pituitary gland directly stimulates the pulsatile release of growth hormone. This, in turn, stimulates the liver to produce and secrete Insulin-like Growth Factor-1 (IGF-1), a key mediator of growth and anabolic processes.

Quantitative Pharmacological Data

The following tables summarize key in vitro and in vivo pharmacological parameters of this compound, providing a quantitative basis for its physiological effects.

Table 1: In Vitro Activity of this compound

| Parameter | Species/System | Value | Reference |

| Binding Affinity (Ki) | Human GHSR-1a | 7 nM | [1] |

| Functional Potency (EC50) | GH release from rat pituitary cells | 3 nM | [1] |

Table 2: Pharmacokinetic Parameters of this compound in Dogs (Oral Administration)

| Parameter | Value | Reference |

| Bioavailability | ~44% | [1] |

| Time to Maximum Concentration (Tmax) | ~0.83 hours | [2] |

| Elimination Half-life (t1/2) | ~1.2 hours | [3] |

Table 3: Efficacy of this compound in Appetite Stimulation in Dogs (Clinical Study Data)

| Parameter | This compound Group | Placebo Group | P-value | Reference |

| Increase in Food Consumption | ~60% | - | <0.001 | |

| Treatment Success (Improved Appetite) | 68.6% | 44.6% | 0.008 | |

| Mean Body Weight Increase (4 days) | 1.8% | 0.1% | <0.001 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the physiological effects of ghrelin receptor agonists like this compound.

Radioligand Binding Assay for GHSR-1a

This protocol details a competitive binding assay to determine the affinity of a test compound for the ghrelin receptor.

-

Materials:

-

Membrane preparations from cells stably expressing human GHSR-1a.

-

Radioligand: [125I-His9]-ghrelin.

-

Binding buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EGTA, and 0.1% BSA.

-

Non-specific binding control: High concentration of unlabeled ghrelin (e.g., 1 µM).

-

Test compound (e.g., this compound) at various concentrations.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation fluid and counter.

-

-

Procedure:

-

In a 96-well plate, add 50 µL of binding buffer to all wells.

-

Add 25 µL of radioligand solution (e.g., final concentration of 0.1 nM).

-

For total binding wells, add 25 µL of binding buffer.

-

For non-specific binding wells, add 25 µL of unlabeled ghrelin.

-

For competition wells, add 25 µL of the test compound at serially diluted concentrations.

-

Add 100 µL of the membrane preparation (containing a specific amount of protein, e.g., 20-50 µg) to each well.

-

Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the competition binding data using non-linear regression to determine the IC50 and subsequently the Ki value.

-

In Vitro Calcium Mobilization Assay

This protocol describes a method to measure the functional activity of a ghrelin receptor agonist by detecting changes in intracellular calcium concentration.

-

Materials:

-

HEK293 or CHO cells stably expressing human GHSR-1a.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Test compound (e.g., this compound) at various concentrations.

-

Fluorescence plate reader with kinetic reading capabilities.

-

-

Procedure:

-

Seed the GHSR-1a expressing cells in a black, clear-bottom 96-well plate and grow to confluence.

-

Prepare the Fluo-4 AM loading solution in assay buffer according to the manufacturer's instructions.

-

Remove the culture medium from the cells and add the Fluo-4 AM loading solution to each well.

-

Incubate the plate at 37°C for 60 minutes in the dark to allow for dye loading.

-

Wash the cells twice with assay buffer to remove excess dye.

-

Add 100 µL of assay buffer to each well.

-

Place the plate in the fluorescence plate reader and allow it to equilibrate.

-

Establish a stable baseline fluorescence reading for each well.

-

Add the test compound at various concentrations to the wells.

-

Immediately begin kinetic measurement of fluorescence intensity (e.g., every second for 2-3 minutes).

-

The increase in fluorescence intensity corresponds to the mobilization of intracellular calcium.

-

Analyze the data by plotting the peak fluorescence response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

In Vivo Appetite Stimulation Study in Dogs

This protocol outlines a randomized, masked, placebo-controlled study to evaluate the efficacy of an appetite-stimulating drug in dogs.

-

Study Design:

-

Animals: Client-owned dogs with a history of inappetence for at least two days.

-

Groups:

-

Treatment group: Receives the test compound (e.g., this compound at 3 mg/kg, orally, once daily).

-

Control group: Receives a placebo orally, once daily.

-

-

Duration: 4 days.

-

Masking: The study should be double-masked, where neither the owner nor the investigator knows the treatment allocation.

-

-

Procedure:

-

Screening: Screen dogs for eligibility based on inclusion and exclusion criteria. Obtain informed consent from the owners. Perform a physical examination and collect baseline blood and urine samples.

-

Baseline Assessment: On Day 0 (first day of treatment), the owner completes an "Owner Appetite Assessment" questionnaire to score the dog's appetite and related behaviors. The dog's body weight is also recorded.

-

Treatment Administration: Owners are provided with the masked treatment (this compound or placebo) and a syringe for oral administration. They are instructed to administer the dose once daily for the duration of the study.

-

Data Collection: Owners maintain a daily diary to record food intake, any adverse events, and compliance with dosing.

-

Follow-up Assessment: On Day 3 (±1 day), the owner completes the same "Owner Appetite Assessment" questionnaire. The dog's body weight is measured again.

-

Efficacy Endpoints:

-

Primary: Change in the owner's appetite assessment score from baseline.

-

Secondary: Percentage change in body weight, and daily food consumption.

-

-

Safety Assessment: Monitor for any adverse events throughout the study. A final physical examination and clinical pathology can be performed at the end of the study.

-

Data Analysis: Compare the changes in appetite scores and body weight between the treatment and placebo groups using appropriate statistical methods.

-

Visualizing the Molecular and Experimental Landscape

The following diagrams, generated using the DOT language, provide a visual representation of the key signaling pathways and a typical experimental workflow for evaluating ghrelin receptor agonists.

Ghrelin Receptor Signaling Pathway

Caption: Ghrelin Receptor (GHSR-1a) signaling pathway activated by this compound.

Experimental Workflow for Evaluating a Ghrelin Receptor Agonist

Caption: A typical experimental workflow for the development of a ghrelin receptor agonist.

Conclusion

This compound serves as a prime example of a successful ghrelin receptor agonist, effectively translating our understanding of the ghrelin system into a therapeutic application. Its potent stimulation of appetite and growth hormone release underscores the critical role of the GHSR-1a in metabolic regulation. The data and protocols presented in this guide provide a comprehensive framework for researchers and drug development professionals to further investigate the physiological effects of this compound and to explore the therapeutic potential of other ghrelin receptor agonists in various physiological and pathological conditions. The continued exploration of this system holds promise for the development of novel treatments for a range of disorders, from cachexia and anorexia to metabolic and growth-related conditions.

References

Capromorelin for Appetite Stimulation in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Capromorelin, a potent ghrelin receptor agonist (GRA), has emerged as a significant therapeutic agent for appetite stimulation in veterinary medicine. By mimicking the action of endogenous ghrelin, this compound effectively stimulates appetite, leading to increased food consumption and body weight in various animal models. This technical guide provides an in-depth overview of the core preclinical data on this compound, focusing on its mechanism of action, experimental protocols, and quantitative outcomes in key animal studies involving dogs, cats, and mice. The information is intended to support further research and drug development efforts in the field of appetite and metabolic regulation.

Mechanism of Action

This compound is a small molecule, orally active growth hormone secretagogue (GHS) that acts as a ghrelin receptor agonist.[1] Its primary mechanism of action involves binding to and activating the growth hormone secretagogue receptor type 1a (GHS-R1a), the same receptor that is targeted by the endogenous "hunger hormone," ghrelin.[2][3] The GHS-R1a is predominantly expressed in the hypothalamus and pituitary gland, key areas of the brain that regulate appetite and energy balance.[1][3]

Activation of the GHS-R1a in the hypothalamus, particularly in the arcuate nucleus, triggers a signaling cascade that stimulates the sensation of hunger and promotes feeding behavior. This direct stimulation of the central appetite control centers is the primary driver of this compound's orexigenic (appetite-stimulating) effects.

Furthermore, this compound's action on the pituitary gland leads to the release of growth hormone (GH). This, in turn, stimulates the liver to produce insulin-like growth factor 1 (IGF-1). The elevation of GH and IGF-1 levels may contribute to an increase in lean muscle mass, which is beneficial in conditions of cachexia and frailty.

Quantitative Data from Preclinical Studies

The efficacy of this compound in stimulating appetite and promoting weight gain has been demonstrated in several animal models. The following tables summarize the key quantitative findings from these studies.

Table 1: Effects of this compound in Dogs

| Study Duration | Animal Model | Dosage | Key Findings | Reference |

| 4 days | Healthy Beagle Dogs | 3 mg/kg, PO, q24h | - Food Consumption: 60.55% increase vs. -11.15% in placebo group.- Body Weight: 5.96% increase vs. 0.053% in placebo group. | |

| 4 days | Inappetent Client-Owned Dogs | 3 mg/kg, PO, q24h | - Appetite Improvement: 68.6% of treated dogs showed improvement vs. 44.6% in placebo.- Body Weight: 1.8% increase vs. 0.1% in placebo group. | |

| 7 days | Healthy Beagle Dogs | 3.0 mg/kg (once or twice daily) or 4.5 mg/kg (once daily), PO | - Food Intake: 36% to 58% mean increase.- Body Weight: 3.8% to 4.5% mean increase. | |

| 7 days | Healthy Beagle Dogs | 3 mg/kg, PO, q24h | - IGF-1 Levels: Sustained increase of approximately 60% to 70% higher than placebo. |

Table 2: Effects of this compound in Cats

| Study Duration | Animal Model | Dosage | Key Findings | Reference |

| 21 days | Laboratory Cats | 1 to 3 mg/kg, PO | - Food Intake: 25% to 46% mean increase over baseline (placebo: ~11% increase).- Body Weight: 3.9% to 5.4% increase (placebo: ~1.1% loss). | |

| 56 days | Cats with Chronic Kidney Disease | 2 mg/kg, PO, q24h | - Body Weight: Significant weight gain compared to weight loss in the placebo group. | |

| 91 days | Laboratory Cats | 6 mg/kg, PO | - Body Weight: 0.8 kg mean increase vs. 0.16 kg in placebo group. |

Table 3: Effects of this compound in Rodent Models

| Study Duration | Animal Model | Dosage | Key Findings | Reference |

| 3 days of treatment | BALB/c Mice | 10 mg/kg, enterally | - Body Weight: Significantly greater increase in body weight compared to controls.- Faster return to or exceeding of baseline body weight. | |

| N/A | Rat Model of CKD-induced Cachexia | N/A | - Lean Body Mass: Ghrelin treatment (a related mechanism) demonstrated an improvement in the accrual of lean body mass. |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following outlines a representative experimental protocol for evaluating this compound's effects on appetite and body weight in a laboratory setting.

Animal Models and Housing

-

Species: Healthy adult Beagle dogs, domestic shorthair cats, or specific strains of mice (e.g., BALB/c) are commonly used.

-

Housing: Animals are typically housed individually to allow for accurate measurement of individual food intake. Environmental conditions such as temperature, humidity, and light-dark cycles are controlled and standardized.

Acclimation and Baseline Measurement

-

Acclimation Period: A period of at least one week is standard for animals to acclimate to the housing and handling procedures.

-

Baseline Data: Prior to the commencement of treatment, baseline data on body weight and daily food consumption are collected for several days to establish a stable baseline for each animal.

Randomization and Treatment Groups

-

Randomization: Animals are randomly assigned to treatment groups, often stratified by baseline body weight to ensure balanced groups.

-

Treatment Groups:

-

This compound Group(s): Receive this compound at a specified dose and frequency (e.g., 3 mg/kg orally once daily).

-

Placebo Group: Receives a vehicle control (placebo) administered in the same manner and volume as the active treatment. This group is crucial for differentiating the effects of the drug from other experimental factors.

-

Dosing and Administration

-

Formulation: this compound is typically administered as an oral solution.

-

Administration: The solution is administered orally, for example, via a syringe for dogs and cats, or through gavage for rodents.

Outcome Measures

-

Primary Endpoints:

-

Food Consumption: Measured daily by weighing the amount of food provided and the amount remaining.

-

Body Weight: Measured daily or at other regular intervals using a calibrated scale.

-

-

Secondary Endpoints (Optional):

-

Clinical Observations: Daily monitoring for any adverse effects such as vomiting, diarrhea, or changes in behavior.

-

Blood Analysis: Blood samples may be collected at baseline and at various time points during the study to measure serum chemistry, hematology, and hormone levels (e.g., GH, IGF-1).

-

Statistical Analysis

-

Data are typically analyzed using appropriate statistical methods to compare the outcomes between the this compound-treated and placebo-controlled groups. A p-value of <0.05 is generally considered statistically significant.

Conclusion

The preclinical data from studies in dogs, cats, and mice robustly support the efficacy and mechanism of action of this compound as a potent appetite stimulant. Its ability to significantly increase food consumption and body weight makes it a valuable therapeutic agent for managing inappetence and weight loss associated with various medical conditions. The detailed experimental protocols provided herein offer a framework for the continued investigation of this compound and other ghrelin receptor agonists in the context of metabolic and nutritional research. Further studies may explore the long-term effects of this compound on lean body mass, its utility in specific disease models, and its potential applications in other species.

References

Investigating the Anti-Inflammatory Potential of Capromorelin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Capromorelin, a potent ghrelin receptor agonist, is currently approved for appetite stimulation in veterinary medicine. Its mechanism of action, mimicking the endogenous hormone ghrelin, suggests a potential therapeutic role beyond its orexigenic effects. Ghrelin is well-documented to possess significant anti-inflammatory and immunomodulatory properties. This technical guide synthesizes the available preclinical and clinical data, with a primary focus on the known anti-inflammatory effects of ghrelin and other ghrelin receptor agonists, to extrapolate the potential anti-inflammatory capabilities of this compound. This document will detail the proposed signaling pathways, summarize quantitative data from relevant studies, and provide comprehensive experimental protocols to guide future research into the direct anti-inflammatory actions of this compound.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases. The neuroendocrine system, particularly the gut-brain axis, plays a pivotal role in modulating inflammatory processes. Ghrelin, a peptide hormone primarily produced in the stomach, has emerged as a significant modulator of inflammation.[1] this compound, as a ghrelin receptor agonist, activates the growth hormone secretagogue receptor type 1a (GHSR-1a), the same receptor as ghrelin.[2][3][4] While this compound is recognized for its potent effects on appetite and growth hormone secretion, its potential to mitigate inflammation remains a compelling and underexplored area of research.[2] This guide provides a comprehensive overview of the current understanding and future directions for investigating the anti-inflammatory effects of this compound.

Mechanism of Action: The Ghrelin Receptor and Inflammatory Signaling

This compound exerts its effects by binding to and activating the GHSR-1a. This G-protein coupled receptor is expressed in various tissues, including immune cells, suggesting a direct role in immunomodulation. The anti-inflammatory actions of ghrelin, and by extension potentially this compound, are believed to be mediated through the inhibition of pro-inflammatory signaling pathways. A key target is the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammatory gene expression.

Activation of the GHSR-1a by ghrelin has been shown to suppress the activation of NF-κB, leading to a downstream reduction in the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β).

Signaling Pathway Diagram

Caption: Figure 1: Proposed anti-inflammatory signaling pathway of this compound.

Quantitative Data on the Anti-Inflammatory Effects of Ghrelin Receptor Agonists

Direct quantitative data on the anti-inflammatory effects of this compound is currently lacking in publicly available literature. However, studies investigating ghrelin provide a strong basis for hypothesizing similar effects. The following tables summarize key findings from studies on ghrelin, which can serve as a benchmark for future investigations into this compound.

Table 1: In Vitro Studies on the Effect of Ghrelin on Pro-Inflammatory Cytokine Production

| Cell Type | Inflammatory Stimulus | Ghrelin Concentration | Effect on Cytokine Levels | Reference |

| Murine Macrophages | Lipopolysaccharide (LPS) | 100 ng/mL | ↓ TNF-α, ↓ IL-1β | |

| Human Monocytes | Not specified | Not specified | ↓ IL-1β, ↓ IL-6, ↓ TNF-α | |

| Human T-cells | Not specified | Not specified | ↓ Pro-inflammatory cytokines |

Table 2: In Vivo Studies on the Effect of Ghrelin in Animal Models of Inflammation

| Animal Model | Disease/Condition | Ghrelin Dosage | Effect on Inflammatory Markers | Reference |

| Mice | LPS-induced endotoxemia | Not specified | ↓ Liver and spleen TNF-α, IL-1β, IL-6 | |

| Rats | Chronic Kidney Disease | Not specified | ↓ Circulating inflammatory cytokines |

Experimental Protocols

Detailed experimental protocols for specifically investigating the anti-inflammatory effects of this compound are not yet established. The following protocols are based on standard methodologies used to assess the anti-inflammatory properties of compounds like ghrelin and can be adapted for this compound.

In Vitro Assessment of Anti-Inflammatory Effects

Objective: To determine the effect of this compound on pro-inflammatory cytokine production in cultured immune cells.

Experimental Workflow:

Caption: Figure 2: Workflow for in vitro anti-inflammatory assessment.

Detailed Methodology:

-

Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) or primary peritoneal macrophages are cultured in appropriate media (e.g., DMEM with 10% FBS) and seeded in 24-well plates.

-

This compound Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 1, 10, 100 ng/mL) for 1 hour. A vehicle control group should be included.

-

Inflammatory Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS; e.g., 1 µg/mL) to the cell cultures.

-

Incubation: Cells are incubated for a specified period (e.g., 24 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

Supernatant Collection: The cell culture supernatant is collected and centrifuged to remove cellular debris.

-

Cytokine Measurement: The concentrations of TNF-α, IL-6, and IL-1β in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

In Vivo Assessment in a Murine Model of Endotoxemia

Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound in a mouse model of systemic inflammation.

Experimental Workflow:

Caption: Figure 3: Workflow for in vivo anti-inflammatory assessment.

Detailed Methodology:

-

Animals: Male C57BL/6 mice (8-10 weeks old) are used and allowed to acclimatize for at least one week.

-

This compound Administration: Mice are treated with this compound at various doses (e.g., 0.1, 1, 10 mg/kg) or vehicle via an appropriate route (e.g., oral gavage, intraperitoneal injection) 30 minutes prior to LPS challenge.

-

Induction of Endotoxemia: Mice are injected intraperitoneally with a sublethal dose of LPS (e.g., 5 mg/kg).

-

Monitoring: Animals are monitored for clinical signs of endotoxemia (e.g., piloerection, lethargy) and survival over a 48-hour period.

-

Sample Collection: At a predetermined time point (e.g., 2, 6, or 24 hours post-LPS), mice are euthanized, and blood and tissues (liver, spleen, lungs) are collected.

-

Analysis: Serum levels of TNF-α, IL-6, and IL-1β are measured by ELISA. Tissues can be processed for histological examination to assess inflammatory cell infiltration and for gene expression analysis of inflammatory markers by RT-qPCR.

Discussion and Future Directions

The existing evidence strongly suggests that ghrelin receptor agonists possess anti-inflammatory properties. Given that this compound is a potent and selective agonist for the ghrelin receptor, it is highly probable that it shares these anti-inflammatory effects. However, direct experimental evidence is needed to confirm this hypothesis and to quantify the extent of its anti-inflammatory activity.

Future research should focus on:

-

Directly investigating the in vitro and in vivo anti-inflammatory effects of this compound using the protocols outlined in this guide.

-

Exploring the efficacy of this compound in animal models of chronic inflammatory diseases , such as inflammatory bowel disease, rheumatoid arthritis, and chronic kidney disease.

-

Elucidating the precise molecular mechanisms by which this compound modulates inflammatory signaling pathways beyond NF-κB.

-

Conducting clinical trials in veterinary patients with inflammatory conditions to assess the therapeutic potential of this compound.

Conclusion

While this compound is currently utilized for its effects on appetite, its role as a ghrelin receptor agonist points towards a significant, yet largely unexplored, potential as an anti-inflammatory agent. The data from ghrelin studies provide a solid foundation for this hypothesis. Rigorous investigation into the direct anti-inflammatory effects of this compound is warranted and could lead to novel therapeutic applications for a range of inflammatory diseases in both veterinary and potentially human medicine. This guide provides the necessary framework for initiating such research endeavors.

References

- 1. This compound: a ghrelin receptor agonist and novel therapy for stimulation of appetite in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: a ghrelin receptor agonist and novel therapy for stimulation of appetite in dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Capromorelin's Potential for Treating Cachexia in Research Models: A Technical Guide

Introduction

Cachexia is a complex and debilitating metabolic syndrome characterized by severe, unintentional weight loss, primarily from the loss of skeletal muscle and adipose tissue.[1][2] It is a common comorbidity in chronic diseases such as cancer, chronic kidney disease (CKD), and congestive heart failure, and it cannot be fully reversed by conventional nutritional support.[1][3] The profound physiological impact of cachexia is associated with increased morbidity and mortality, making the development of effective therapeutic interventions a critical unmet need.[4] Capromorelin, a potent and selective ghrelin receptor agonist, has emerged as a promising therapeutic candidate for stimulating appetite and combating weight loss associated with various conditions. This technical guide provides an in-depth overview of this compound's mechanism of action, a summary of its effects in preclinical research models, and detailed experimental protocols relevant to its study in the context of cachexia.

Core Mechanism of Action: The Ghrelin Receptor Pathway

This compound mimics the action of endogenous ghrelin, a peptide hormone primarily secreted by the stomach. It binds to and activates the growth hormone secretagogue receptor type 1a (GHS-R1a), a G-protein-coupled receptor found in key regulatory areas of the brain, including the hypothalamus and pituitary gland. This interaction triggers a dual-action pathway:

-

Appetite Stimulation: Activation of GHS-R1a in the hypothalamus, a critical center for appetite regulation, directly stimulates the sensation of hunger and enhances food intake.

-

Anabolic Signaling: Binding to GHS-R1a in the pituitary gland stimulates the secretion of growth hormone (GH). This, in turn, promotes the hepatic production and release of Insulin-like Growth Factor-1 (IGF-1), a key hormone involved in anabolic processes, including the synthesis of lean muscle mass.

Furthermore, ghrelin and its agonists are suggested to have anti-inflammatory effects, which could be beneficial in mitigating the systemic inflammation that often drives the cachectic state.

Preclinical Efficacy in Research Models

This compound has been evaluated in various animal models, demonstrating its robust effects on appetite, body weight, and key anabolic hormones.

Canine Research Models

Studies in healthy Beagle dogs have provided significant quantitative data on this compound's efficacy. These models are crucial for determining pharmacodynamic effects and safety profiles.

Table 1: Summary of this compound Efficacy in Healthy Canine Models

| Study Duration | Animal Model | Dose(s) | Key Outcomes | Reference(s) |

|---|---|---|---|---|

| 7 Days | Healthy Beagle Dogs | 3.0 mg/kg (once or twice daily), 4.5 mg/kg (once daily) | Food Intake: 36% to 58% increase. Body Weight: 3.8% to 4.5% mean increase. | |

| 4 Days | Healthy Beagle Dogs | 3.0 mg/kg (once daily) | Food Intake: Significantly increased vs. placebo. Body Weight: Increased vs. placebo. |

| 4 Days | Client-Owned Dogs with Inappetence | 3.0 mg/kg (once daily) | Body Weight: 1.8% mean increase (vs. 0.1% for placebo). Appetite: 68.6% treatment success (vs. 44.6% for placebo). | |

-

Animal Model: Healthy adult male and female Beagle dogs (n=6 per group).

-

Acclimation: Animals are acclimated to the housing facility and standardized diet. Baseline measurements for food consumption and body weight are recorded.

-

Randomization: Dogs are randomly assigned to treatment groups (e.g., Placebo, 3.0 mg/kg this compound). The study is conducted in a masked, placebo-controlled manner.

-

Drug Administration: this compound oral solution or a matching placebo is administered once daily at the specified dose (e.g., 3 mg/kg) for the study duration (e.g., 4-7 days).

-

Data Collection:

-

Food Consumption: Measured daily by weighing the provided food and any remaining food.

-

Body Weight: Measured at baseline and at the end of the treatment period.

-

Blood Sampling: Serum samples are collected at specified time points to measure concentrations of GH and IGF-1.

-

-

Analysis: Changes in food intake, body weight, and hormone levels are statistically compared between the this compound and placebo groups.

Feline Research Models

This compound has been investigated for managing weight loss in cats, particularly in the context of chronic kidney disease (CKD), a condition frequently associated with cachexia.

Table 2: Summary of this compound Efficacy in a Feline CKD Model

| Study Duration | Animal Model | Dose | Key Outcomes | Reference(s) |

|---|

| 56 Days | Cats with CKD and >5% unintended weight loss | 2 mg/kg (once daily) | Body Weight: +5.18% mean change from baseline (vs. -1.65% for placebo). | |

Murine Research Models

Mouse models are essential for studying cachexia mechanisms and for the early preclinical evaluation of therapeutics. While specific studies on this compound in established cachexia mouse models are limited in the provided literature, a study in BALB/c mice demonstrated its ability to mitigate weight loss from research-related interventions.

Table 3: Summary of this compound Efficacy in a Murine Model

| Study Duration | Animal Model | Dose | Key Outcomes | Reference(s) |

|---|

| 3 Days (treatment) | BALB/c Mice | 10 mg/kg (enteral administration) | Body Weight: Significantly increased body weight in treated mice compared to controls. Treated mice returned to baseline weight faster post-intervention. | |

Application in Disease-Specific Cachexia Models

To fully evaluate this compound's potential, testing in robust, disease-specific animal models of cachexia is necessary. The following section outlines common models used in cachexia research where a ghrelin agonist could be investigated.

Cancer Cachexia Models

Cancer cachexia is characterized by systemic inflammation, anorexia, and loss of muscle and fat. Animal models typically involve implanting cachectogenic tumor cell lines.

-

Common Models:

-

Lewis Lung Carcinoma (LLC): Inoculated into C57BL/6 mice, this model induces rapid body and tissue weight loss approximately 14 days post-inoculation.

-

Colon-26 (C26) Carcinoma: Inoculated into BALB/c mice, this model is known for inducing severe cachexia, with outcomes dependent on the injection site and cell passage number.

-

HT1080 Human Fibrosarcoma Xenograft: Used in immunodeficient mice (e.g., CB.17 SCID), this model produces significant wasting of skeletal muscle and epididymal fat.

-

-

Cell Culture & Preparation: Cachectogenic tumor cells (e.g., LLC, C26) are cultured under standard conditions. Prior to injection, cells are harvested, washed, and resuspended in a sterile medium (e.g., PBS) at a specific concentration (e.g., 1 x 10⁶ cells/100 µL).

-

Tumor Inoculation: Experimental animals (e.g., 8-week-old male C57BL/6 mice) are anesthetized. A defined volume of the cell suspension is injected subcutaneously into the flank.

-

Monitoring: Animals are monitored daily for signs of distress. Tumor growth is measured regularly (e.g., every 2-3 days) with calipers. Body weight and food intake are recorded daily.

-

Treatment Initiation: Once cachexia develops (defined by a certain percentage of body weight loss or tumor burden), animals are randomized into treatment groups to receive this compound or placebo daily via oral gavage.

-

Endpoint Collection: At the end of the study (typically 3-4 weeks or when humane endpoints are reached), animals are euthanized. Tissues such as the gastrocnemius muscle, epididymal fat pads, and heart are dissected and weighed. Blood is collected for cytokine analysis. The tumor is excised and weighed to calculate the tumor-free body weight.

Cardiac Cachexia Models

Cardiac cachexia can develop in patients with chronic heart failure (CHF). Animal models aim to replicate the cardiac dysfunction that leads to systemic wasting.

-

Common Models:

-

Surgical Models: Left Anterior Descending (LAD) coronary artery ligation or Transverse Aortic Constriction (TAC) can be performed in rodents to induce myocardial infarction or pressure overload, respectively, leading to heart failure.

-

Pharmacological Models: Administration of agents like monocrotaline in rats can induce pulmonary hypertension and right ventricular failure.

-

Chronic Kidney Disease (CKD) Cachexia Models

CKD is associated with a uremic state that promotes inflammation and muscle wasting.

-

Common Models:

-

Surgical Models: 5/6 nephrectomy (subtotal removal of the kidneys) in rats or mice is a widely used model that leads to progressive renal failure and uremia.

-

Pharmacological Models: Administration of drugs like adenine can induce crystal nephropathy and chronic renal failure.

-

Context from a Related Ghrelin Agonist: Anamorelin

While specific data for this compound in cancer cachexia models is emerging, extensive research on Anamorelin, another oral ghrelin receptor agonist, in human cancer cachexia provides valuable context for the potential of this drug class.

Table 4: Summary of Anamorelin Efficacy in Human Cancer Cachexia

| Study Duration | Population | Dose | Key Outcomes | Reference(s) |

|---|---|---|---|---|